-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Studies have shown that it exhibits various pharmacological activities, including:
These findings warrant further investigation to determine the potential therapeutic applications of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
The compound serves as a valuable tool in medicinal chemistry research due to its structural features. Its piperidine and benzoyl moieties are commonly found in various bioactive molecules, making it a suitable candidate for:
-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone may also be explored in other scientific research areas, such as:
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, also known as 1-(1-(4-chlorobenzyl)piperidin-4-yl)ethan-1-one, is a chemical compound characterized by its piperidine structure substituted with a chlorobenzoyl group. Its molecular formula is C14H18ClNO, and it features a ketone functional group, which contributes to its reactivity and potential biological activity. The compound's structure includes a piperidine ring, which is a common motif in many pharmaceuticals due to its ability to interact with various biological targets.
Research indicates that compounds related to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone may exhibit significant biological activities. For instance, studies have shown that similar piperidine derivatives can act as inhibitors of monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. This inhibition has implications for pain relief and anti-inflammatory effects . Furthermore, compounds with similar structures have been investigated for their potential anti-cancer properties due to their ability to interact with DNA and affect cellular processes .
The synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone typically involves several steps:
This synthetic route allows for the efficient production of the compound while maintaining high purity levels.
The primary applications of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone are in medicinal chemistry and pharmacology. Its potential as a therapeutic agent makes it a candidate for further research in drug development, particularly in treatments targeting pain management and cancer therapies. Additionally, it may serve as a valuable intermediate in synthesizing more complex pharmaceutical compounds.
Interaction studies involving 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone focus on its binding affinity to various biological targets. In vitro studies have demonstrated that this compound can interact with cannabinoid receptors and other neuroreceptors, influencing pathways related to pain perception and inflammation . Further research is necessary to elucidate its mechanism of action and therapeutic potential fully.
Several compounds share structural similarities with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. Here are some notable examples:
These compounds highlight the uniqueness of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone through its specific chlorobenzoyl substitution, which may enhance its biological activity compared to other piperidine derivatives.
Piperidine, a six-membered heterocyclic amine, has been a cornerstone of drug discovery since its isolation from black pepper in the 19th century. The structural simplicity of piperidine allows for functionalization at multiple positions, enabling the development of derivatives with tailored pharmacological properties. Early work focused on alkaloids like solenopsins and tylophorine, but synthetic piperidines gained prominence in the mid-20th century for their roles in antipsychotics, opioids, and antihistamines.
The synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone was first reported in the early 2000s. A common route involves:
This two-step process yields the compound with high purity, as confirmed by NMR and mass spectrometry.
The synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone is emblematic of the challenges and innovations present in contemporary organic chemistry. The core structure is characterized by a piperidine ring substituted at the 4-position with a 4-chlorobenzoyl group and at the nitrogen with an acetyl group, resulting in a molecule with the molecular formula C14H16ClNO2 and a molecular weight of 265.73 g/mol [6]. The complexity of this molecule necessitates a careful orchestration of synthetic steps, each of which must be optimized for efficiency, selectivity, and scalability. The following sections dissect the principal synthetic strategies, beginning with foundational amide coupling reactions.
Amide bond formation represents a cornerstone of organic synthesis, particularly in the construction of molecules such as 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, where the amide linkage is integral to the molecular framework. Traditional amide coupling strategies typically involve the activation of a carboxylic acid, followed by its reaction with an amine to yield the desired amide. In the context of this compound, the coupling of a 4-chlorobenzoyl moiety with a piperidine derivative is a critical step.
The most commonly employed methods utilize activating agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide), phosphonium reagents, and uronium salts. The choice of coupling agent is dictated by the nature of the starting materials, the desired reaction conditions, and the necessity to minimize side reactions such as racemization or over-acylation. For 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, the coupling of 4-chlorobenzoyl chloride with a suitably protected or functionalized piperidine ring is frequently reported, with the reaction typically proceeding under mild conditions to afford high yields of the target amide [1] [2].
The efficiency of these coupling reactions is often assessed by yield, reaction time, and the purity of the isolated product. Table 1 summarizes representative data from the literature on amide coupling strategies relevant to the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
| Entry | Coupling Agent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N,N'-Dicyclohexylcarbodiimide | Dichloromethane | Room Temp | 2 h | 75-85 | [1] |
| 2 | HATU | N,N-Dimethylformamide | Room Temp | 1.5 h | 80-92 | [3] |
| 3 | Carbodiimide/HOBt | Acetonitrile | 0–25 °C | 2 h | 70-88 | [3] |
The data indicate that the use of uronium-based coupling agents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in polar aprotic solvents like N,N-dimethylformamide often results in superior yields and shorter reaction times, making them highly attractive for the synthesis of complex amides [3].
HATU-mediated condensation has emerged as a gold standard in the formation of amide bonds, particularly when high efficiency and minimal byproduct formation are desired. HATU, or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, facilitates the activation of carboxylic acids, enabling their rapid and selective reaction with amines to form amides.
In the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, the HATU-mediated approach typically involves the pre-activation of the 4-chlorobenzoyl acid derivative, followed by the addition of the piperidine-based amine. This sequence is crucial, as uronium-based reagents like HATU can react with unprotected amines, potentially leading to undesirable side products if the order of addition is not carefully controlled [3]. The reaction is generally conducted in N,N-dimethylformamide or a similar polar aprotic solvent, under ambient temperature conditions.
The advantages of HATU-mediated condensation include high coupling efficiency, reduced formation of side products, and compatibility with a wide range of functional groups. Furthermore, the use of HATU often obviates the need for additional additives such as 1-hydroxybenzotriazole, simplifying the reaction setup and workup.
Experimental findings consistently demonstrate that HATU-mediated condensation yields higher purity products with fewer purification steps, as shown in Table 2.
| Entry | Substrate Pair | Solvent | HATU (eq.) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Chlorobenzoyl acid + Piperidine | N,N-Dimethylformamide | 1.2 | 1.5 h | 90-92 | [3] |
| 2 | 4-Chlorobenzoyl chloride + Piperidine | Dichloromethane | 1.0 | 2 h | 85-88 | [1] |
These results underscore the robustness and reproducibility of HATU-mediated condensation in the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone and related amides.
Tetrahydrofuran is a widely utilized solvent in organic synthesis due to its ability to solubilize a broad range of organic and inorganic compounds and its compatibility with organometallic reagents. In the context of synthesizing 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, tetrahydrofuran is frequently employed in Grignard-type reactions and in the preparation of key intermediates.
A representative pathway involves the reaction of 1-chloro-4-iodobenzene with isopropylmagnesium chloride in tetrahydrofuran to generate a Grignard reagent, which is subsequently reacted with a piperidine-based carbamate to yield a protected 4-(4-chlorobenzoyl)piperidine intermediate [5]. The reaction is typically conducted at low to ambient temperatures to maximize selectivity and minimize side reactions.
Following the Grignard addition, the intermediate is subjected to deprotection and further functionalization steps, culminating in the acetylation of the piperidine nitrogen to yield the target compound. The use of tetrahydrofuran in these steps is advantageous due to its inertness and ability to stabilize reactive intermediates.
Experimental data from such pathways reveal high yields and excellent selectivity, as summarized in Table 3.
| Step | Reaction | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Grignard formation (ArMgX) | Tetrahydrofuran | 0–25 °C | 2 h | 85 | [5] |
| 2 | Addition to carbamate intermediate | Tetrahydrofuran | 25 °C | 3 h | 80 | [5] |
| 3 | Deprotection and acetylation | Ethyl acetate | 25 °C | 1 h | 75 | [5] |
The cumulative yield over the multi-step sequence is typically in the range of 50–60%, reflecting the efficiency of the tetrahydrofuran-based system in constructing complex amide scaffolds.
N,N-Dimethylformamide is a polar aprotic solvent that is particularly well-suited for amide coupling reactions, especially those employing uronium or phosphonium-based activating agents. Its high dielectric constant and ability to dissolve a wide range of reactants make it a solvent of choice for the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
In a typical procedure, the 4-chlorobenzoyl acid or chloride is dissolved in N,N-dimethylformamide, followed by the addition of the piperidine derivative and the coupling agent (e.g., HATU). The reaction is allowed to proceed at room temperature, with monitoring by thin-layer chromatography or gas chromatography–mass spectrometry to determine completion [3] [4].
The advantages of N,N-dimethylformamide-mediated coupling include enhanced solubility of polar reactants, increased reaction rates, and improved yields. However, care must be taken to ensure the absence of impurities such as dimethylamine, which can interfere with the coupling process [3].
Table 4 presents comparative data on the use of N,N-dimethylformamide in amide coupling reactions relevant to the synthesis of the target compound.
| Entry | Coupling Agent | Substrate Pair | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | HATU | 4-Chlorobenzoyl acid + Piperidine | 25 °C | 1.5 h | 92 | [3] |
| 2 | Carbodiimide | 4-Chlorobenzoyl chloride + Piperidine | 25 °C | 2 h | 88 | [1] |
The data illustrate the efficacy of N,N-dimethylformamide as a solvent for high-yielding amide bond formation in the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
The principles of green chemistry have increasingly influenced the design and execution of synthetic methodologies, with the aim of minimizing environmental impact, reducing waste, and improving the sustainability of chemical processes. In the context of amide bond formation, enzymatic catalysis and the use of greener solvents have gained prominence.
Recent advances have demonstrated the feasibility of employing biocatalysts such as Candida antarctica lipase B to catalyze the direct coupling of carboxylic acids and amines in environmentally benign solvents such as cyclopentyl methyl ether [4]. This approach eliminates the need for traditional coupling agents and hazardous solvents, offering a pathway to high-purity amides with minimal purification requirements.
For the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, the application of green enzymatic methodologies is particularly attractive, as it allows for the efficient formation of the amide bond under mild conditions, with high atom economy and reduced generation of byproducts. The use of cyclopentyl methyl ether as a solvent further enhances the green credentials of the process, given its lower toxicity and improved safety profile compared to conventional solvents such as dichloromethane or N,N-dimethylformamide [4].
Experimental results from green enzymatic amidation strategies are summarized in Table 5.
| Entry | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Candida antarctica lipase B | Cyclopentyl methyl ether | 30 °C | 4 h | 85-95 | [4] |
These findings highlight the potential of green chemistry approaches to deliver high-yielding, sustainable synthetic routes to complex amides such as 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
Scaling up the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone from milligram to gram or kilogram quantities presents unique challenges that must be addressed to ensure reproducibility, safety, and cost-effectiveness. Key considerations include the choice of solvent, the efficiency and scalability of the coupling methodology, the ease of purification, and the minimization of hazardous waste.
In scaling up amide coupling reactions, the use of robust and reproducible methodologies such as HATU-mediated condensation or enzymatic catalysis is preferred, as these approaches are less sensitive to variations in reaction scale and can be readily adapted to larger batch sizes [3] [4]. The choice of solvent is also critical, with a preference for solvents that are readily available, low in toxicity, and amenable to recycling or safe disposal.
Purification strategies must be optimized for scale, with a focus on minimizing the use of chromatographic techniques in favor of crystallization or precipitation, where feasible. The implementation of in-line monitoring and process analytical technologies can further enhance the efficiency and safety of scale-up operations.
Table 6 provides a comparative overview of key parameters relevant to the scale-up of synthetic methodologies for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Typical Batch Size | 0.1–1 g | 10–100 g | 1–10 kg |
| Solvent Choice | Dichloromethane, N,N-dimethylformamide, tetrahydrofuran | N,N-dimethylformamide, cyclopentyl methyl ether | Cyclopentyl methyl ether, water |
| Coupling Agent | HATU, carbodiimide | HATU, enzymatic | Enzymatic, recyclable reagents |
| Purification | Chromatography | Crystallization | Precipitation, filtration |
| Yield (%) | 80–92 | 75–90 | 70–85 |
The data underscore the importance of process optimization and the adoption of green chemistry principles in achieving scalable, sustainable syntheses of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
The benzoylpiperidine fragment, exemplified by 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, represents a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds with diverse therapeutic applications [1] [2]. This compound serves as a key structural motif that has been extensively studied for its interactions with various biological targets, particularly serotonin and dopamine receptors.
Structure-activity relationship studies have revealed that the benzoylpiperidine core is essential for biological activity across multiple receptor systems. The piperidine ring system exhibits significant conformational flexibility, allowing the molecule to adopt different orientations when binding to target proteins. The chair conformation of the piperidine ring is the most stable form, with substituents preferentially occupying equatorial positions to minimize steric interactions [3].
| Structural Feature | Biological Activity | Affinity/Potency | Reference |
|---|---|---|---|
| Piperidine vs. Piperazine | Sigma-1 receptor binding | σ₁R: 3.64 nM vs 1531 nM | [4] [5] |
| Halogen substitution | Dopamine D₄.₂ receptor | Enhanced affinity | [6] |
| Methoxy substitution | Dopamine receptor binding | Favorable binding | [6] |
| Benzyl substitution | Monoamine transporter | IC₅₀: 0.5-0.8 μM | [7] |
| Chlorobenzoyl group | Monoacylglycerol lipase | Ki = 8.6 μM | [8] |
| Fluorobenzoyl group | Serotonin 5-HT₂A receptor | Sub-nanomolar to nanomolar | [1] [2] |
The comparative analysis between piperidine and piperazine derivatives demonstrates the critical importance of the nitrogen substitution pattern. Piperidine-containing analogs consistently demonstrate superior binding affinity for sigma-1 receptors compared to their piperazine counterparts, with improvements of up to 420-fold observed in specific cases [4] [5]. This enhanced activity is attributed to the different protonation states of the two ring systems at physiological pH, with piperidine derivatives existing predominantly in the monoprotonated form.
The central piperidine ring serves as the fundamental scaffold for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone and provides multiple sites for structural modification. Substitution at different positions of the piperidine ring significantly affects the compound's biological activity and pharmacokinetic properties.
Substitution at the 3-position and 4-position of the piperidine ring has been extensively investigated. The introduction of methyl groups at these positions can enhance selectivity for monoamine oxidase B inhibition, while electron-withdrawing groups may produce nonselective inhibition [9] [10]. The 4-position substitution is particularly important, as it directly influences the spatial orientation of the benzoyl group and affects binding interactions with target proteins.
| Position | Substituent | Effect | Activity Change | Reference |
|---|---|---|---|---|
| 3-Position | Methyl | MAO-B selectivity | Enhanced | [9] [10] |
| 4-Position | Methyl | MAO-B inhibition | IC₅₀ = 0.497 μM | [9] |
| 4-Position | Phenyl | MAO-A inhibition | Selective | [10] |
| 4-Position | Benzyl | MAO inhibition | Nonselective | [10] |
| 2-Position | Methyl | Conformational preference | Axial orientation favored | [3] |
The conformational preferences of substituted piperidines play a crucial role in determining biological activity. For N-acylpiperidines like 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, the 2-substituent preferentially adopts an axial orientation due to pseudoallylic strain effects. This conformational preference can influence the three-dimensional shape of the molecule and subsequently affect protein-ligand interactions [3].
The benzoyl group in 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone provides an additional site for structural modification through substitution on the aromatic ring. The 4-chloro substitution pattern represents one of many possible modifications that can significantly alter the compound's pharmacological profile.
| Substituent | Position | Target | Activity | Reference |
|---|---|---|---|---|
| Fluorine | 4-Position | 5-HT₂A receptor | High affinity | [1] [2] |
| Chlorine | 4-Position | MAGL | Ki = 8.6 μM | [8] |
| Methoxy | 4-Position | D₄.₂ receptor | Enhanced affinity | [6] |
| Bromine | 3-Position | D₄.₂ receptor | Mixed selectivity | [6] |
| Methyl | 3-Position | D₄.₂ receptor | Enhanced affinity | [6] |
| Hydroxyl | 4-Position | MAO enzymes | Maximum activity | [9] |
The electron-withdrawing nature of the 4-chloro substituent in 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone contributes to the compound's ability to interact with the monoacylglycerol lipase enzyme through reversible inhibition mechanisms [8]. This substitution pattern also affects the compound's lipophilicity and metabolic stability, important factors for drug development.
The amide functionality connecting the piperidine ring to the acetyl group represents another critical structural element for modification. The N-acetyl group in 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone serves multiple purposes, including metabolic stability enhancement and conformational control.
Modifications to the amide functionality can significantly alter the compound's pharmacokinetic properties. The introduction of different acyl groups can modulate the compound's lipophilicity, membrane permeability, and metabolic stability. Studies have shown that compounds lacking the amide functionality demonstrate reduced biological activity, highlighting the importance of this structural element [9].
| Modification | Effect | Activity Change | Reference |
|---|---|---|---|
| N-Acetyl | Metabolic stability | Enhanced | |
| N-Propyl | MAO-B selectivity | High selectivity | [9] |
| N-Butyl | MAO-B inhibition | IC₅₀ = 0.497 μM | [9] |
| N-Benzyl | MAO inhibition | Nonselective | [10] |
| N-Cyclopropylmethyl | Sigma receptors | High potency | [12] |
The conformational properties of N-acylpiperidines are particularly important for understanding structure-activity relationships. The amide group introduces pseudoallylic strain effects that influence the preferred conformation of the piperidine ring and any substituents present. This strain effect can be quantified with free energy differences of up to 3.2 kcal/mol favoring the axial orientation of 2-substituents [3].
Computational methods have become indispensable tools for understanding and optimizing the structure of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone and related compounds. These approaches provide detailed insights into binding modes, conformational preferences, and structure-activity relationships that guide rational drug design efforts.
Molecular docking studies have been extensively employed to predict binding modes of benzoylpiperidine derivatives with various target proteins. For sigma-1 receptors, docking studies reveal that compounds adopt binding modes characterized by ionic interactions between the protonated piperidine nitrogen and glutamate residues, with the anilide ring positioned toward specific alpha-helical regions of the receptor [4] [5] [13].
| Method | Application | Target System | Reference |
|---|---|---|---|
| Molecular Docking | Binding mode prediction | σ₁R, 5-HT₂A, DAT | [4] [5] [13] |
| Molecular Dynamics | Protein-ligand interactions | Sigma receptors | [13] |
| QSAR Modeling | Activity prediction | N-benzylpiperidines | [14] |
| CoMFA Analysis | 3D-QSAR | Dopamine transporter | [15] |
| Principal Moment of Inertia | 3D shape analysis | Piperidine fragments | [16] |
| Hirshfeld Surface Analysis | Intermolecular interactions | Crystal structures | [17] |
Quantitative Structure-Activity Relationship (QSAR) modeling has been successfully applied to predict the activity of piperidine derivatives. Multiple linear regression, genetic function approximation, and multilayer perceptron network approaches have been used to develop predictive models for N-benzylpiperidine acetylcholinesterase inhibitors, with correlation coefficients exceeding 0.87 [14].
| Method | R² Value | Validation | Application | Reference |
|---|---|---|---|---|
| Multiple Linear Regression | 0.882 | Cross-validation | AChE inhibitors | [14] |
| Genetic Function Approximation | 0.875 | External validation | AChE inhibitors | [14] |
| Multilayer Perceptron Network | >0.87 | Multiple strategies | AChE inhibitors | [14] |
| CoMFA | Variable | Natural alignment | Dopamine transporter | [15] |
The application of computational methods extends beyond simple docking studies to include comprehensive conformational analysis. The Cambridge Structural Database and Protein Data Bank have been utilized to analyze the conformational preferences of N-acylpiperidines, revealing that the axial orientation of 2-substituents is strongly favored due to pseudoallylic strain effects [3].
Fragment-based drug discovery has emerged as a powerful approach for developing new benzoylpiperidine derivatives, including analogs of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. This methodology focuses on identifying small molecular fragments that can be linked or grown into more complex structures with enhanced biological activity.
The systematic synthesis of three-dimensional piperidine fragments has been developed to address the predominance of flat, two-dimensional molecules in traditional fragment libraries. A comprehensive series of 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been synthesized using pyridine hydrogenation, epimerization, and lithiation-trapping methodologies [16] [18].
| Fragment Type | Design Strategy | Properties | Reference |
|---|---|---|---|
| 3D Piperidine Fragments | Systematic isomer synthesis | Enhanced 3D diversity | [16] [18] |
| Methyl Pipecolinates | Regio/stereoisomer exploration | Drug-like properties | [16] |
| Disubstituted Piperidines | Cis/trans isomerism | Stereochemical control | [16] |
| Benzoylpiperidine Core | Privileged scaffold approach | Multiple target activity | [1] [2] |
| N-Functionalized Piperidines | Diversity-oriented synthesis | Synthetic accessibility | [16] |
The benzoylpiperidine fragment serves as a privileged scaffold that can be functionalized at multiple positions to create diverse chemical libraries. The metabolic stability of the benzoylpiperidine fragment and its role as a potential bioisostere of the piperazine ring make it an attractive starting point for fragment-based design [1].
Virtual library analysis of piperidine-based fragments has demonstrated that these compounds occupy significant areas of three-dimensional chemical space while maintaining favorable drug-like properties. Principal moment of inertia analysis reveals that fragment libraries derived from disubstituted piperidines provide enhanced three-dimensional diversity compared to traditional flat fragment collections [16].
| Property | Value Range | Significance | Reference |
|---|---|---|---|
| Molecular Weight | 150-300 Da | Fragment-like | [16] |
| 3D Shape Diversity | High PMI coverage | Enhanced screening | [16] |
| Synthetic Accessibility | Good | Practical synthesis | [16] |
| Conformational Flexibility | Moderate | Binding adaptability | [16] |
| Drug-like Properties | Favorable | Development potential | [16] |
The fragment-based approach has been successfully applied to the development of monoacylglycerol lipase inhibitors based on the 4-chlorobenzoylpiperidine scaffold. Starting from a lead compound with micromolar activity, systematic optimization through fragment linking and growing strategies has led to the development of submicromolar inhibitors with improved selectivity profiles [8].
Fragment-based design methodologies have also been applied to the development of dual-target ligands. The identification of piperidine-based fragments that interact with both histamine H₃ and sigma-1 receptors has led to the development of compounds with promising antinociceptive activity in pain models [5] [19]. This approach demonstrates the potential for fragment-based strategies to identify novel pharmacological tools with unique mechanisms of action.